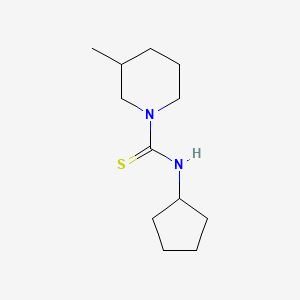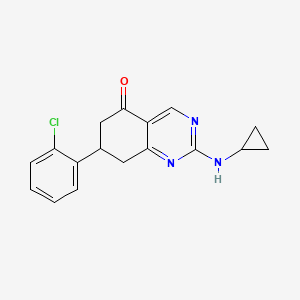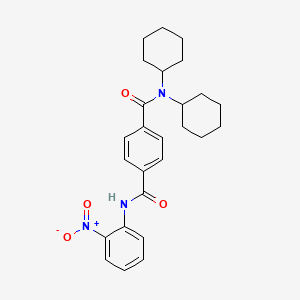
N-cyclopentyl-3-methyl-1-piperidinecarbothioamide
Übersicht
Beschreibung
CMC, also known as CPP-109, is a derivative of thiosemicarbazone and is a potent inhibitor of the enzyme, aldehyde dehydrogenase (ALDH). ALDH is responsible for the breakdown of acetaldehyde, a toxic byproduct of alcohol metabolism, into non-toxic acetate. CMC has been found to be effective in reducing alcohol consumption in preclinical and clinical studies. However, the potential of CMC extends beyond alcohol addiction and has been explored for its therapeutic potential in other areas as well.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of CMC are vast and varied. Apart from its use in treating alcohol addiction, CMC has been explored for its potential in treating cocaine addiction, cancer, and neurodegenerative disorders such as Alzheimer's and Parkinson's disease. CMC has also been found to have anticonvulsant properties and has been studied for its potential in treating epilepsy.
Wirkmechanismus
As mentioned earlier, CMC is a potent inhibitor of ALDH. By inhibiting ALDH, CMC increases the levels of acetaldehyde in the body, leading to unpleasant symptoms such as nausea, headache, and flushing. This aversive reaction to alcohol consumption is believed to be responsible for the reduction in alcohol consumption observed in preclinical and clinical studies.
Biochemical and Physiological Effects:
Apart from its effect on ALDH, CMC has been found to have other biochemical and physiological effects as well. CMC has been shown to increase the levels of dopamine in the brain, which is believed to be responsible for its potential in treating cocaine addiction. CMC has also been found to have anxiolytic properties, reducing anxiety in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CMC is its specificity for ALDH. This makes it a useful tool for studying the role of ALDH in various physiological and pathological conditions. However, CMC has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, CMC has a narrow therapeutic window, which can make it challenging to determine the optimal dose for a given application.
Zukünftige Richtungen
The potential therapeutic applications of CMC are still being explored, and there are several areas where further research is needed. One area of interest is the use of CMC in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is the use of CMC in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to understand the long-term effects of CMC on the body and to determine the optimal dosing regimen for a given application.
In conclusion, CMC is a chemical compound with significant potential as a therapeutic agent. Its specificity for ALDH makes it a useful tool for studying the role of ALDH in various physiological and pathological conditions. While its potential in treating alcohol addiction has been well-studied, there are several areas where further research is needed to fully understand its therapeutic potential.
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-methylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-10-5-4-8-14(9-10)12(15)13-11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNQBTFCORRJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methyl-1-piperidinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-cycloheptyl-3-[(3,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B4082338.png)
![1-[(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B4082343.png)

![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
![ethyl 1-{[(4-fluorophenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4082360.png)


![N-(4-fluorophenyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B4082397.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B4082404.png)
![3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4082412.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4082425.png)
![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4082438.png)
